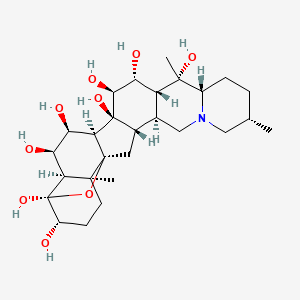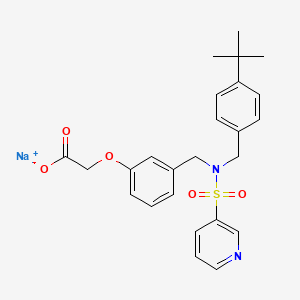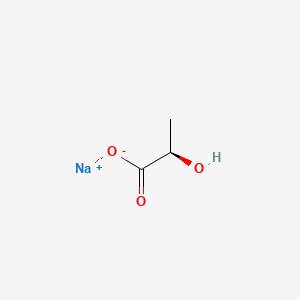
Sodium D-lactate
Overview
Description
Sodium Lactate, D- is the sodium salt of the dextro isomer of lactic acid with alkalinizing and electrolyte replenishing property. Upon metabolism, sodium lactate D is converted to bicarbonate, thereby increasing plasma bicarbonate, which facilitates removal of hydrogen ion and lactate from blood stream and leads to raised blood pH.
Properties
CAS No. |
920-49-0 |
|---|---|
Molecular Formula |
C3H6NaO3 |
Molecular Weight |
113.07 g/mol |
IUPAC Name |
sodium;(2R)-2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m1./s1 |
InChI Key |
ZZUUMCMLIPRDPI-HSHFZTNMSA-N |
SMILES |
CC(C(=O)[O-])O.[Na+] |
Isomeric SMILES |
C[C@H](C(=O)O)O.[Na] |
Canonical SMILES |
CC(C(=O)O)O.[Na] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium D-lactate differ from the more common L-lactate in terms of metabolism?
A1: Unlike L-lactate, which is primarily metabolized through glycolysis, D-lactate is metabolized much slower in mammals. D-lactate can be converted into glycogen by the liver [, ]. The rate of D-lactate metabolism can be influenced by the health of the liver, making it a potential marker for liver function [, ].
Q2: Can this compound induce panic attacks like sodium L-lactate?
A2: Yes, this compound has been shown to induce panic attacks in a subset of patients with panic disorder []. Interestingly, this effect occurs despite its lower metabolic activity compared to L-lactate, suggesting that lactate metabolism might not be the sole factor in triggering panic attacks.
Q3: What happens to the D-lactate levels in calves after intravenous administration?
A3: Following intravenous injection of this compound in calves, a significant portion of the administered dose is metabolized, as evidenced by one-compartment and two-compartment analyses of plasma concentration changes and renal clearance []. This indicates the presence of metabolic pathways for D-lactate in calves.
Q4: How does this compound affect NAD+ levels and what is the downstream impact on T cell function?
A4: this compound, along with other metabolic interventions like phenformin, has been shown to reduce NAD+ levels, particularly in the context of the tumor microenvironment []. This reduction in NAD+ impairs effector T cell function by decreasing glycolytic flux and impacting Foxp3 stability, ultimately contributing to immunosuppression.
Q5: Can this compound be used as a diagnostic tool for liver function?
A5: Research suggests that this compound tolerance could potentially serve as a test for hepatic function [, , ]. This is based on the observation that individuals with healthy livers efficiently metabolize D-lactate, while those with liver damage exhibit delayed clearance.
Q6: How does this compound compare to sodium L-lactate in terms of its pharmacological effects in sheep?
A6: Studies in sheep indicate that there are distinct pharmacological differences between this compound and sodium L-lactate []. While the specific differences aren't detailed in the provided abstract, this highlights the distinct biological activities of these two enantiomers.
Q7: Does this compound administration impact lactate levels differently in individuals with psychiatric disorders?
A7: Research exploring carbohydrate metabolism in patients with schizophrenia and manic-depressive psychoses showed altered lactate metabolism following this compound infusion [, ]. These findings suggest a potential link between lactate metabolism and these psychiatric conditions.
Q8: How does the distribution of lactate differ within muscle tissue?
A8: Studies using frog muscle tissue demonstrate that D-lactate doesn't diffuse uniformly within the muscle []. The muscle seems to be compartmentalized, with "interspaces" allowing for relatively free diffusion and "cells" showing limited lactate permeability. This compartmentalization appears to be influenced by factors like muscle fatigue and rigor.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
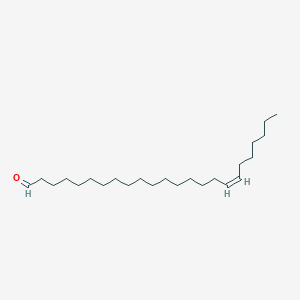
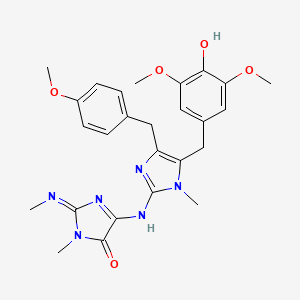
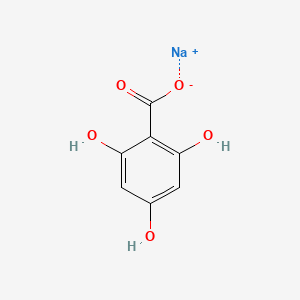



![3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid](/img/structure/B1260807.png)
![(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide](/img/structure/B1260808.png)
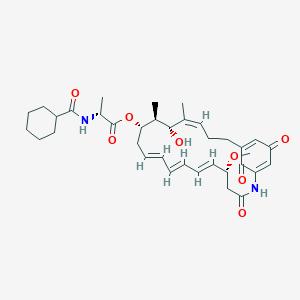

![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate](/img/structure/B1260813.png)
